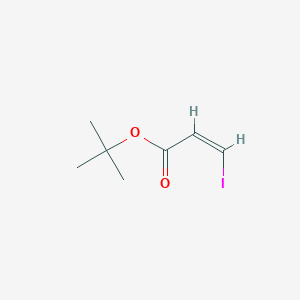

tert-Butyl(Z)-3-iodoacrylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11IO2 |

|---|---|

Molecular Weight |

254.07 g/mol |

IUPAC Name |

tert-butyl (Z)-3-iodoprop-2-enoate |

InChI |

InChI=1S/C7H11IO2/c1-7(2,3)10-6(9)4-5-8/h4-5H,1-3H3/b5-4- |

InChI Key |

OHFIYHTZZSLYRJ-PLNGDYQASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C\I |

Canonical SMILES |

CC(C)(C)OC(=O)C=CI |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of Tert Butyl Z 3 Iodoacrylate in Catalytic Transformations

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. tert-Butyl(Z)-3-iodoacrylate is an effective electrophilic partner in these reactions due to the reactive C(sp²)-I bond.

Palladium catalysts are preeminent in mediating cross-coupling reactions involving substrates like this compound. The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields, selectivity, and stereochemical control.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For (Z)-3-iodoacrylate esters, this reaction provides a powerful method for the synthesis of β,β-disubstituted acrylate (B77674) derivatives, which are important structural motifs in various natural products and pharmaceuticals.

A key feature of the Suzuki-Miyaura coupling involving vinyl iodides like this compound is its stereoretentive nature. The reaction typically proceeds through a catalytic cycle involving oxidative addition of the vinyl iodide to Pd(0), transmetalation with the organoboron species, and reductive elimination. Each of these steps generally occurs with retention of the double bond geometry, meaning the (Z)-configuration of the starting iodoacrylate is transferred to the final product. This stereospecificity is highly valuable for synthetic applications.

The choice of palladium catalyst and ligands can influence the stereochemical outcome. While catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are known to promote retention of configuration, other catalyst systems, particularly those with bulky phosphine (B1218219) ligands, can sometimes lead to isomerization. The mechanism of isomerization often involves a pathway where, after oxidative addition and transmetalation, the resulting palladium intermediate undergoes rotation around a C-C single bond before reductive elimination, leading to the more thermodynamically stable (E)-isomer. However, for many (Z)-β-enamido triflates, which are electronically similar to iodoacrylates, the use of Pd(PPh₃)₄ leads to selective formation of the (Z)-product with retention of configuration. acs.orgnih.gov

The scope of the reaction is broad, accommodating a variety of aryl- and heteroarylboronic acids. This allows for the introduction of diverse substituents at the β-position of the acrylate system. The reaction conditions are generally mild, often employing bases such as sodium carbonate or potassium phosphate (B84403) in solvent systems like toluene, tetrahydrofuran (B95107) (THF), or 1,2-dimethoxyethane (B42094) (DME), often with the addition of water.

| Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Stereoselectivity (Z:E) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | High | >98:2 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DME | Good | >98:2 |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | Good-High | >98:2 |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | High | >98:2 |

Table 1. Representative Conditions for Suzuki-Miyaura Coupling of (Z)-3-Iodoacrylate Esters. The data are illustrative based on typical stereoretentive couplings of similar vinyl iodides.

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, typically involving the reaction of a vinyl or aryl halide with a terminal alkyne. organic-chemistry.orgsynarchive.com This reaction is co-catalyzed by palladium and copper complexes and requires a base, usually an amine like triethylamine (B128534) or diisopropylamine, which often serves as the solvent as well. organic-chemistry.org

For (Z)-3-iodoacrylate esters, the Sonogashira coupling provides a direct and stereospecific route to (Z)-enynoates. These products are valuable synthetic intermediates, for instance, in the synthesis of heterocycles and conjugated polyene systems. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on vinyl halides is known to proceed with retention of configuration. The established mechanism involves separate catalytic cycles for palladium and copper. The palladium cycle includes oxidative addition of the iodoacrylate to Pd(0), followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the enynoate product and regenerate the Pd(0) catalyst.

Research has demonstrated the successful coupling of ethyl (Z)-3-iodoacrylate with phenylacetylene. researchgate.net The reaction, utilizing a copper(I) iodide co-catalyst in the presence of N,N-dimethylglycine hydrochloride as a ligand and cesium carbonate as the base, proceeds effectively to give the corresponding (Z)-enynoate. researchgate.net This highlights the applicability of the Sonogashira reaction for the functionalization of (Z)-3-iodoacrylates while maintaining the integrity of the double bond geometry. The scope of the reaction includes various terminal alkynes, both alkyl- and aryl-substituted, allowing for the synthesis of a diverse range of conjugated enynoates.

| Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | High | Retention of (Z)-config. |

| 1-Octyne | Pd(PPh₃)₄ | CuI | n-BuNH₂ | Toluene | Good | Retention of (Z)-config. |

| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | High | Retention of (Z)-config. |

| Ethynylbenzene | PdCl₂(PPh₃)₂ | CuI / N,N-dimethylglycine·HCl | Cs₂CO₃ | Dioxane | Good | Retention of (Z)-config. |

Table 2. Illustrative Conditions for Sonogashira Coupling of (Z)-3-Iodoacrylate Esters with Terminal Alkynes. researchgate.net

The reactivity of (Z)-3-iodoacrylates can be harnessed in elegant tandem sequences where an initial palladium-catalyzed cross-coupling is followed by an intramolecular cyclization event. These one-pot processes are highly efficient for the construction of complex cyclic structures, particularly heterocycles, as they build molecular complexity rapidly by forming multiple bonds in a single operation.

One notable example involves a tandem Sonogashira coupling followed by cyclization. If the terminal alkyne coupling partner bears a suitably positioned nucleophile (such as a hydroxyl or amino group), the enynoate product formed in situ can undergo a subsequent intramolecular addition to the triple bond. This cyclization can be promoted by the same palladium catalyst or another catalyst/reagent present in the mixture. For instance, coupling of a (Z)-3-iodoacrylate with a propargyl alcohol derivative could lead to the formation of α,β-unsaturated γ-lactones (butenolides) after the intramolecular cyclization step.

The Mizoroki-Heck reaction, which couples vinyl or aryl halides with alkenes, presents specific challenges when applied to electron-deficient substrates like (Z)-3-iodoacrylates. The canonical Heck reaction involves the coupling of an organohalide with an alkene that is not fully substituted at the double bond. In the case of coupling another alkene with the iodoacrylate, the reaction becomes a coupling of two vinyl partners.

A more relevant Heck-type reaction for this substrate is the coupling with an aryl halide, where the acrylate acts as the "alkene" partner. However, the presence of the iodo substituent on the acrylate double bond alters its typical reactivity profile. The primary challenge in Heck reactions with β-haloacrylates is controlling the regioselectivity of the aryl group addition and the subsequent β-hydride elimination. Furthermore, the electron-deficient nature of the acrylate system can influence the rate and efficiency of the catalytic cycle.

Despite these challenges, conditions can be optimized to achieve successful couplings. The reaction typically requires a palladium(0) catalyst, a base (often a hindered amine or an inorganic base like potassium carbonate), and a suitable ligand. The stereochemical outcome can be complex. While the initial migratory insertion step is often stereospecific (syn-addition), subsequent bond rotation before β-hydride elimination can lead to mixtures of geometric isomers in the product. For (Z)-3-iodoacrylates, a successful Heck reaction would lead to the formation of β,β-disubstituted acrylates, but maintaining the initial (Z)-stereochemistry is not always straightforward and is highly dependent on the reaction conditions and the specific substrates involved. The competition with other side reactions, such as direct reduction of the C-I bond, can also limit the scope and utility of this transformation.

Conjunctive cross-coupling represents a more advanced class of transformations where three or more components are joined together in a single, highly convergent operation. These multi-component reactions are of great interest for their ability to rapidly construct complex molecules from simple building blocks. (Z)-3-Iodoacrylates can serve as key components in such processes.

A hypothetical conjunctive cross-coupling involving this compound could, for example, involve the reaction of the iodoacrylate, an organometallic reagent (e.g., an organoboron or organozinc compound), and a third unsaturated partner like an alkyne or an allene, all mediated by a palladium catalyst. In such a sequence, the catalytic cycle would be more intricate than a standard two-component coupling. It might involve the initial oxidative addition of the iodoacrylate to palladium(0), followed by insertion of the third unsaturated component (e.g., an alkyne), and finally, interception of the resulting vinylpalladium intermediate by the organometallic reagent before reductive elimination.

The success of these methodologies hinges on carefully controlling the reactivity and sequence of the bond-forming events to avoid undesired side reactions, such as the simple two-component coupling between the iodoacrylate and the organometallic reagent. The stereochemistry of the iodoacrylate is again a critical parameter, as it would influence the stereochemical configuration of the newly formed bonds in the final, complex product. While specific examples involving this compound in conjunctive cross-couplings are not widespread in the literature, the substrate's structure makes it a prime candidate for the development of novel three-component coupling strategies.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions are fundamental in organic synthesis for forming carbon-heteroatom and carbon-carbon bonds. For vinyl iodides like this compound, copper catalysis offers pathways for stereospecific transformations and plays a crucial role in enhancing the efficiency of other catalytic systems.

Copper-catalyzed methods for C-O and C-N bond formation, such as the Ullmann condensation, are powerful tools for synthesizing aryl ethers, alkyl aryl ethers, and arylamines. These reactions have been adapted for vinyl substrates, including derivatives of this compound. The stereochemistry of the vinyl iodide is typically retained during these transformations, making the process highly valuable for stereoselective synthesis.

Recent advancements have introduced bidentate ligands like amino acids, diamines, and 1,3-diketones, which have significantly improved the efficiency of copper-catalyzed coupling reactions, allowing them to proceed at lower temperatures and with reduced catalyst loadings. researchgate.net For a substrate like this compound, these improved conditions would likely facilitate its coupling with various alcohols and amines to form the corresponding C-O and C-N linked products with retention of the (Z)-configuration. Palladium catalysis often provides milder conditions and broader substrate scope for C-O cross-coupling compared to copper-based systems. magtech.com.cn

Table 1: Representative Copper-Catalyzed C-N and C-O Coupling with Vinyl Halides

| Catalyst System | Nucleophile | Product Type | Key Features |

| CuI / Ligand | Alcohols (ROH) | Vinyl Ethers | Stereoretentive C-O bond formation. |

| CuI / Ligand | Amines (R₂NH) | Enamines | Stereoretentive C-N bond formation. |

| Cu(OTf)₂ | Boronic Acids | Substituted Isoindolinones | Efficient C-C coupling with C(sp³)-OH cleavage. nih.gov |

This table presents generalized data for vinyl halides; specific conditions for this compound would require empirical optimization.

For this compound, a Pd/Cu co-catalyzed Sonogashira reaction would be a highly effective method for introducing an alkynyl substituent at the 3-position, forming a conjugated enyne system while preserving the (Z)-geometry of the double bond. The presence of copper increases the reaction rate and efficiency, though its absence in "copper-free" Sonogashira protocols can help avoid the formation of alkyne homocoupling byproducts. researchgate.netnih.gov

The general mechanism involves two interconnected cycles:

Palladium Cycle: Oxidative addition of the vinyl iodide to a Pd(0) species, followed by transmetalation with the copper acetylide, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Copper Cycle: The copper(I) salt reacts with the alkyne in the presence of a base to form the copper acetylide intermediate, which is then consumed in the palladium cycle. youtube.com

Other Transition Metal-Catalyzed Processes

Beyond copper and palladium, other transition metals like iron, cobalt, and rhodium have emerged as powerful catalysts for functionalizing vinyl iodides, offering unique reactivity and access to diverse molecular architectures.

Iron, being an earth-abundant and low-cost metal, is an attractive alternative to precious metal catalysts. Iron-catalyzed carboiodination of alkenes and alkynes represents a direct method for creating complex alkyl and vinyl iodides. researchgate.net While direct carboiodination of this compound is not the focus, its use as a potential substrate in related iron-catalyzed carbofunctionalization reactions is relevant.

For instance, iron-catalyzed three-component dicarbofunctionalization of unactivated alkenes uses an alkyl iodide, an alkene, and a Grignard reagent to form new C-C bonds. nih.govnsf.gov A related process is the iron-catalyzed carboazidation of alkenes, which proceeds via a radical relay mechanism where a methyl radical, generated from a peroxide initiator, abstracts the iodine from an alkyl iodide to create a new carbon radical. nih.govmdpi.com This demonstrates the facility with which iron catalysts can engage alkyl and vinyl iodides in radical processes. An iron-catalyzed carboiodination of alkynes using alkyl iodides has been developed, proceeding through a proposed radical pathway to generate functionalized vinyl iodides. researchgate.net

Table 2: Examples of Iron-Catalyzed Carbofunctionalization Reactions

| Reaction Type | Substrates | Catalyst | Key Outcome |

| Dicarbofunctionalization | Alkene, Alkyl Iodide, Grignard Reagent | Fe(acac)₃ | Forms 1,2-alkylaryl products. nsf.gov |

| Carboazidation | Alkene, Alkyl Iodide, TMSN₃ | Fe(OTf)₂ | Forms alkyl azides via a radical relay. nih.gov |

| Reductive Vinylation | Vinyl Halide, Alkyl Oxalate | Fe(acac)₃ | Creates vinylated quaternary centers. organic-chemistry.org |

| Carboiodination | Alkyne, Alkyl Iodide | Iron Salt | Synthesizes functionalized vinyl iodides. researchgate.net |

This table illustrates the versatility of iron catalysis with substrates related to the discussion of this compound.

Cobalt catalysis has gained prominence for cross-coupling reactions, providing a cost-effective alternative to palladium and nickel. researchgate.net Cobalt-catalyzed Negishi-type cross-couplings are effective for reacting organozinc reagents with alkyl and vinyl halides. nih.govorganic-chemistry.orgorganic-chemistry.org These reactions tolerate a wide array of functional groups and proceed under mild conditions. organic-chemistry.orgnih.gov

For a substrate like this compound, a cobalt-catalyzed Negishi coupling could be employed to form a C(sp²)-C(sp³) or C(sp²)-C(sp²) bond at the 3-position. The reaction typically involves a cobalt(II) salt, such as CoCl₂, often in the presence of a chelating nitrogen ligand like TMEDA. nih.gov Mechanistic studies suggest that these reactions may involve radical intermediates. organic-chemistry.org The use of cobalt is particularly advantageous for its unique reactivity patterns, which can be complementary to those of more traditional catalysts. researchgate.net

Rhodium catalysts are exceptionally versatile, particularly in C-H activation and functionalization reactions. researchgate.netnih.govnih.gov For iodoacrylate derivatives, rhodium catalysis opens avenues for annulation, arylation, and carbonylation reactions.

Rhodium(III) complexes can catalyze C-H activation via an electrophilic deprotonation pathway. nih.gov This allows for the coupling of C-H bonds with alkenes or alkynes. While often focused on activating a C-H bond on one substrate to couple with another, the principles extend to transformations involving vinyl iodides. For example, rhodium-catalyzed reductive carbonylation can convert aryl iodides into aldehydes using syngas (CO/H₂). nih.gov A similar transformation could potentially be applied to vinyl iodides like this compound to install an aldehyde functionality.

Furthermore, rhodium complexes are known to catalyze transfer hydroarylation reactions, which involve the cleavage of C-C bonds and the formation of new aryl-carbon bonds. nih.gov The reactivity of iodoacrylate derivatives in such systems would depend on the specific ligand and reaction conditions, which modulate the stability and reactivity of the organorhodium intermediates. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution at a vinylic carbon, such as in this compound, is a fundamentally important transformation. The stereochemical outcome of such reactions is of particular interest, as it dictates the geometry of the resulting olefinic product.

Base-Mediated Stereospecific Nucleophilic Additions to (Z)-3-Iodoacrylates

Research into the stereospecific synthesis of substituted acrylates has revealed that (Z)-3-iodoacrylates are valuable precursors. While much of the detailed research has been conducted on the ethyl ester analogue, the principles are largely applicable to this compound. Studies have shown that the reaction of ethyl (Z)-3-iodoacrylate with various O- and N-nucleophiles can proceed with high stereospecificity, yielding the corresponding (Z)-substituted acrylates. researchgate.netnih.gov The choice of base is critical in achieving this stereochemical control.

A key finding in this area is the efficacy of sterically hindered, non-nucleophilic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netnih.gov The use of DABCO has been shown to efficiently promote the conversion of ethyl (Z)-3-iodoacrylates into (Z)-aryloxy and amino substituted acrylates. researchgate.netnih.gov This suggests a mechanism where the base facilitates the nucleophilic attack without promoting isomerization of the starting material or the product. The reaction conditions, including the choice of solvent and temperature, also play a crucial role in maintaining the stereointegrity of the double bond.

Below is a representative table of nucleophiles and the expected stereospecific products when reacted with a (Z)-3-iodoacrylate in the presence of a suitable base like DABCO.

| Nucleophile | Expected Product from this compound | Stereochemistry |

| Phenol | tert-Butyl (Z)-3-phenoxyacrylate | Z (retention) |

| Imidazole | tert-Butyl (Z)-3-(1H-imidazol-1-yl)acrylate | Z (retention) |

| Pyrrolidine | tert-Butyl (Z)-3-(pyrrolidin-1-yl)acrylate | Z (retention) |

| Thiophenol | tert-Butyl (Z)-3-(phenylthio)acrylate | Z (retention) |

Investigation of Addition-Elimination Mechanisms

The mechanism of nucleophilic vinylic substitution (SNV) can be complex, with several possible pathways. For electron-deficient alkenes like this compound, the most probable mechanism is a two-step addition-elimination sequence. researchgate.net

In this mechanism, the nucleophile first adds to the β-carbon of the acrylate, which is electrophilic due to the combined electron-withdrawing effects of the ester and the iodine atom. This addition breaks the carbon-carbon double bond and forms a tetrahedral intermediate. In the subsequent step, the leaving group, in this case, the iodide ion, is eliminated, and the double bond is reformed.

The stereochemical outcome of this reaction is dependent on the lifetime and rotational freedom of the carbanionic intermediate. For the reaction to be stereospecific, with retention of the (Z)-configuration, the elimination of the iodide must occur faster than the rotation around the carbon-carbon single bond in the intermediate. The presence of the bulky tert-butyl group may influence the stability and rotational barrier of this intermediate.

Radical Mediated Reactions

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a suitable substrate for radical-mediated reactions. These reactions offer a powerful alternative to traditional ionic pathways for the formation of carbon-carbon and carbon-heteroatom bonds.

Radical Carboiodination Pathways and Selectivity

Radical carboiodination involves the addition of a carbon-centered radical to the double bond of the acrylate, followed by the abstraction of an iodine atom to propagate the radical chain. The regioselectivity of the initial radical addition is a key consideration. For an electron-deficient alkene like this compound, the addition of a nucleophilic alkyl radical is expected to occur at the β-position, which is the more electron-poor end of the double bond. This leads to the formation of a more stabilized α-carbonyl radical intermediate.

The selectivity of the subsequent iodine atom transfer step would depend on the nature of the radical intermediate and the reaction conditions. Intramolecular radical carboiodination reactions are also a possibility if a radical can be generated elsewhere in the molecule, leading to the formation of cyclic products. While specific studies on the radical carboiodination of this compound are not widely reported, the general principles of radical addition to activated alkenes suggest that it would be a viable substrate for such transformations. thieme-connect.de

Cyclization and Cascade Reactions

The multiple reactive sites in this compound make it an excellent candidate for use in cyclization and cascade reactions, where multiple bonds are formed in a single synthetic operation.

Formation of γ-Ylidene Butenolides via Tandem Processes

γ-Ylidene butenolides are an important class of heterocyclic compounds found in many natural products with significant biological activity. rsc.orgbohrium.com The synthesis of these structures often involves the formation of a five-membered lactone ring with an exocyclic double bond. This compound can be envisioned as a key building block in the construction of these molecules through a tandem reaction sequence.

A plausible approach would involve a transition-metal-catalyzed cross-coupling reaction, such as a Sonogashira or Suzuki coupling, at the vinylic iodide position. For instance, coupling with a terminal alkyne bearing a hydroxyl group at the appropriate position could be followed by an in-situ lactonization. The stereochemistry of the starting vinyl iodide would be crucial in determining the geometry of the resulting exocyclic double bond in the butenolide product.

The general synthetic strategy is outlined below:

| Step | Reaction Type | Reactant with this compound | Intermediate/Product |

| 1 | Palladium/Copper-catalyzed cross-coupling | A terminal alkyne with a protected hydroxyl group | Coupled enyne product |

| 2 | Deprotection | Deprotecting agent | Alkenyl-alkynyl alcohol |

| 3 | Lactonization | Acid or base catalyst | γ-Ylidene butenolide |

This tandem approach, starting from the readily available this compound, would provide an efficient route to complex and biologically relevant γ-ylidene butenolides.

Intramolecular Cyclization Strategies Utilizing the (Z)-3-Iodoacrylate Moiety

The (Z)-3-iodoacrylate moiety within this compound serves as a versatile precursor for the construction of various cyclic structures through intramolecular cyclization reactions. These transformations, often catalyzed by transition metals like palladium, provide an efficient pathway to carbocycles and heterocycles, which are significant structural motifs in numerous biologically active compounds and natural products. The stereochemistry of the starting iodoacrylate, along with the nature of the tethered nucleophile and the reaction conditions, plays a crucial role in determining the outcome of these cyclization reactions.

One of the most powerful methods for effecting these intramolecular cyclizations is the Heck reaction. This palladium-catalyzed reaction involves the coupling of an alkenyl halide with an alkene. In an intramolecular context, the (Z)-3-iodoacrylate can be tethered to an alkene, and upon treatment with a palladium(0) catalyst, it can undergo cyclization to form a new ring system. The regioselectivity of the intramolecular Heck reaction is a key consideration, with a general preference for exo cyclization to form five- and six-membered rings.

For instance, substrates analogous to this compound, where the tert-butyl group is replaced by a tether containing a nucleophile such as a phenol, can undergo intramolecular cyclization to furnish coumarin (B35378) derivatives. While specific data on this compound itself is limited in this context, the reactivity pattern can be inferred from similar systems. The general transformation involves the oxidative addition of the C-I bond to a palladium(0) species, followed by intramolecular carbopalladation onto the tethered aromatic ring, and subsequent reductive elimination to afford the cyclized product and regenerate the catalyst.

Similarly, the iodoacrylate moiety can be tethered to a nitrogen-containing group to facilitate the synthesis of lactams. For example, N-allyl-(Z)-3-iodoacrylamides are potential precursors for the synthesis of γ-lactams through an intramolecular Heck-type cyclization. The reaction would proceed via a 5-exo-trig cyclization, which is generally favored, to yield an α-methylene-γ-lactam. The choice of palladium catalyst, ligands, and base is critical in optimizing the yield and selectivity of such transformations.

The following tables outline representative conditions and outcomes for intramolecular cyclization reactions of analogous haloacrylate and haloacrylamide systems, providing insight into the potential synthetic utility of this compound in similar transformations.

Table 1: Palladium-Catalyzed Intramolecular Cyclization for Lactone Synthesis (Analogous Systems)

| Entry | Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | 2-(2-Iodophenoxy)ethyl acrylate | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | Dihydrobenzofuran derivative | 85 |

| 2 | 2-(2-Bromophenoxy)propyl acrylate | PdCl₂(PPh₃)₂ | - | Et₃N | Acetonitrile | 80 | Chromane derivative | 78 |

| 3 | Allyl 2-iodobenzoate | Pd(dba)₂ | P(o-tol)₃ | Ag₂CO₃ | Toluene | 110 | Phthalide derivative | 92 |

This table presents data from analogous systems to illustrate the potential reactivity of this compound in intramolecular lactone synthesis.

Table 2: Palladium-Catalyzed Intramolecular Cyclization for Lactam Synthesis (Analogous Systems)

| Entry | Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | N-Allyl-2-iodo-benzamide | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | Isoindolinone derivative | 88 |

| 2 | N-(2-Butenyl)-2-bromo-acetamide | PdCl₂(dppf) | - | NaOAc | DMA | 120 | Pyrrolidinone derivative | 75 |

| 3 | N-Allyl-3-iodo-propionamide | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Piperidinone derivative | 82 |

This table presents data from analogous systems to illustrate the potential reactivity of this compound in intramolecular lactam synthesis.

These examples from the literature, while not directly involving this compound, highlight the synthetic potential of the (Z)-3-iodoacrylate moiety in constructing complex cyclic molecules through palladium-catalyzed intramolecular cyclization strategies. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivities in these transformations. Further research focusing on the direct application of these strategies to this compound would be valuable in expanding its synthetic utility.

Stereoselective Transformations Involving Tert Butyl Z 3 Iodoacrylate

Control of Geometric Isomerism (E/Z) in Reaction Products

The (Z)-geometry of the double bond in tert-butyl (Z)-3-iodoacrylate is a key feature that can be retained or selectively transformed in subsequent reactions, providing a powerful tool for controlling the geometric isomerism of the products.

Furthermore, the choice of catalyst and reaction conditions can be tuned to control the geometric outcome. While palladium catalysts often facilitate the retention of the (Z)-geometry, other transition metals may promote isomerization to the more thermodynamically stable (E)-isomer. rsc.org This ability to selectively access either the (Z) or (E) isomer from a single starting material by modifying the reaction parameters highlights the versatility of tert-butyl (Z)-3-iodoacrylate in stereocontrolled synthesis.

The following table summarizes examples of reactions where the geometric isomerism of the product is controlled.

| Reaction Type | Catalyst/Reagents | Product Geometry | Reference |

| Suzuki-Miyaura Coupling | Palladium(I) catalyst | (Z)-isomer (retention) | rsc.org |

| Cross-Coupling | Copper Iodide / Ph₃P | Stereoselective | acs.org |

| --- | --- | --- | --- |

Diastereoselective and Enantioselective Methodologies for Functionalization

tert-Butyl (Z)-3-iodoacrylate serves as a valuable prochiral substrate for the development of diastereoselective and enantioselective functionalization methods. These strategies enable the introduction of new stereocenters with a high degree of control, which is fundamental in the synthesis of chiral molecules.

Diastereoselective Reactions:

Diastereoselective reactions involving tert-butyl (Z)-3-iodoacrylate often utilize chiral auxiliaries or reagents to direct the formation of a specific diastereomer. For example, the addition of chiral nucleophiles to the acrylate (B77674) can proceed with high diastereoselectivity, influenced by the steric and electronic properties of both the substrate and the incoming nucleophile.

In one notable example, the cross-coupling of chiral secondary alkylcopper reagents with 3-iodo unsaturated carbonyl derivatives, including acrylate systems, has been shown to proceed with high diastereoselectivity. researchgate.net This allows for the synthesis of γ-methylated Michael acceptors with good yields and diastereomeric ratios up to 96:4. researchgate.net The stereochemical outcome is dictated by the stereodefined nature of the alkylcopper reagent, which is prepared with retention of configuration from the corresponding alkyl iodide. researchgate.net

Enantioselective Reactions:

Enantioselective catalysis provides a more atom-economical approach to chiral molecules. In this context, a chiral catalyst interacts with the prochiral tert-butyl (Z)-3-iodoacrylate to create a chiral environment, favoring the formation of one enantiomer over the other.

For instance, synergistic ion-binding catalysis has been explored for enantioselective rearrangements of related α-allyloxy carbonyl compounds, demonstrating the potential for asymmetric transformations. acs.org While direct enantioselective catalysis on tert-butyl (Z)-3-iodoacrylate is an area of ongoing research, the principles established in similar systems pave the way for future developments.

The following table provides examples of diastereoselective and enantioselective reactions.

| Reaction Type | Chiral Source | Stereochemical Outcome | Key Findings | Reference |

| Cross-Coupling | Chiral secondary alkylcopper reagent | High diastereoselectivity (up to 96:4 dr) | Stereoretentive cross-coupling | researchgate.net |

| Enzymatic Hydrolysis | Lipase | Moderate enantioselectivity (up to 64% ee) | Co-solvents can enhance selectivity | acs.org |

| --- | --- | --- | --- | --- |

Influence of the tert-Butyl Ester Group on Stereocontrol and Reactivity

The tert-butyl ester group in tert-butyl (Z)-3-iodoacrylate plays a multifaceted role in influencing both the stereochemical course and the reactivity of the molecule. Its steric bulk and electronic properties are key determinants in a variety of chemical transformations.

Steric Influence:

The most significant contribution of the tert-butyl group is its steric hindrance. This bulkiness can effectively shield one face of the molecule, directing the approach of incoming reagents to the less hindered face. This steric directing effect is a classical strategy for achieving stereocontrol in acyclic systems. For example, in nucleophilic additions to the carbonyl group or conjugate additions to the double bond, the tert-butyl group can influence the diastereoselectivity by favoring a particular transition state geometry that minimizes steric repulsions. acs.org

The steric hindrance of the tert-butyl group can also impact reaction rates. In some cases, it can slow down reactions compared to less hindered esters like methyl or ethyl esters. However, this can also be advantageous, as it can sometimes prevent undesired side reactions or allow for better control over the reaction conditions.

Electronic Influence:

Electronically, the tert-butyl group is an electron-donating group through induction. This can influence the reactivity of the acrylate system. For instance, it can slightly decrease the electrophilicity of the β-carbon in the Michael acceptor system, potentially affecting the rate of conjugate additions.

Role in Protecting Group Chemistry:

The tert-butyl ester also serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions, including many nucleophilic and basic conditions under which other esters might be cleaved. The cleavage of the tert-butyl ester is typically achieved under acidic conditions, often with the formation of isobutylene (B52900), which is a volatile byproduct that is easily removed. This orthogonality makes it a valuable protecting group in multi-step syntheses.

The following table summarizes the key influences of the tert-butyl ester group.

| Aspect | Influence | Consequence |

| Steric Hindrance | Directs incoming reagents to the less hindered face | Enhances stereocontrol in additions and other reactions |

| Electronic Effect | Electron-donating | Modulates the reactivity of the acrylate system |

| Protecting Group | Stable to various conditions, cleaved under acidic conditions | Allows for selective deprotection in complex syntheses |

| --- | --- | --- |

Retention of Olefin Geometry in Carbon-Carbon Bond Forming Reactions

A hallmark of the synthetic utility of tert-butyl (Z)-3-iodoacrylate is the high degree of retention of the (Z)-olefin geometry observed in many carbon-carbon bond-forming reactions. This stereochemical fidelity is particularly pronounced in transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are widely employed for their efficiency in forging carbon-carbon bonds. In reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, the mechanism often involves an oxidative addition of the vinyl iodide to the palladium(0) center, which typically proceeds with retention of stereochemistry. The subsequent steps of transmetalation and reductive elimination also generally occur with retention of the olefin geometry, leading to the formation of the (Z)-configured product.

For example, the Suzuki-Miyaura coupling of (Z)-3-iodoacrylates with organoboron reagents is a well-established method for the synthesis of (Z)-α,β-unsaturated esters with high stereochemical purity. rsc.org This has been successfully applied in the synthesis of complex natural products where the (Z)-geometry of a specific double bond is crucial for biological activity.

Copper-Mediated Cross-Coupling Reactions:

Copper-mediated couplings also often exhibit excellent stereoselectivity. While the mechanisms can be more varied than their palladium-catalyzed counterparts, many copper-catalyzed reactions involving vinyl iodides proceed with retention of the double bond geometry. This provides a valuable alternative or complementary approach to palladium-based methods.

The ability to reliably transfer the (Z)-geometry of tert-butyl (Z)-3-iodoacrylate to more complex products is a powerful tool for synthetic chemists. It simplifies synthetic planning and avoids the often-difficult separation of E/Z isomers.

The following table highlights examples of C-C bond-forming reactions with retention of olefin geometry.

| Reaction Type | Catalyst System | Product | Stereochemical Outcome | Reference |

| Suzuki-Miyaura Coupling | Palladium(I) | (Z)-α,β-Unsaturated ester | Retention of (Z)-geometry | rsc.org |

| Nickel-Catalyzed Reductive Coupling | NiBr₂·diglyme / 4,4'-di-tert-butyl-2,2'-bipyridine | Hydrocarbonation product | Reaction proceeds through a radical process, geometry may not be fully retained | nih.govnih.gov |

| --- | --- | --- | --- | --- |

Applications of Tert Butyl Z 3 Iodoacrylate As a Key Synthetic Building Block

Utilization in Natural Product Total Synthesis

The strategic implementation of tert-butyl (Z)-3-iodoacrylate has been pivotal in the total synthesis of several natural products, where the precise installation of specific functionalities and stereocenters is paramount.

Construction of Complex Polyacetylenic Lipids and Analogs, e.g., Lachnophyllum Esters and Lactones

Tert-butyl (Z)-3-iodoacrylate serves as a crucial precursor in the synthesis of polyacetylenic lipids, a class of natural products known for their interesting biological activities. A notable application is in the synthesis of Lachnophyllum esters and their corresponding lactones. rsc.orgresearchgate.netrsc.org The synthesis of these compounds often involves a Sonogashira coupling reaction, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.

In this context, the iodoacrylate acts as the vinyl halide component. For instance, the coupling of (Z)-3-iodoacrylate with hept-1-yne, catalyzed by a palladium complex and a copper(I) co-catalyst, yields methyl (Z)-dec-2-en-4-ynoate. rsc.orgresearchgate.net This method has also been extended to create analogs by replacing one of the triple bonds with a bioisosteric aromatic ring, demonstrating the flexibility of this synthetic strategy. rsc.orgresearchgate.net Furthermore, the related (Z)-3-iodoacrylic acid can be used in a palladium-catalyzed tandem coupling/cyclization reaction with terminal alkynes to produce (Z)-5-alkylidenefuran-2(5H)-ones, which are the core structures of Lachnophyllum lactones. rsc.orgrsc.org

The efficiency of the Sonogashira coupling using building blocks derived from 3-iodoacrylates provides a more convergent and effective route for the synthesis of both (Z) and (E) isomers of Lachnophyllum methyl esters compared to other methods like the Cadiot–Chodkiewicz coupling. rsc.orgresearchgate.net

Precursor for Advanced Macrolide and Polycyclic Architectures

The utility of tert-butyl (Z)-3-iodoacrylate extends to the synthesis of more complex molecular architectures, including macrolides and polycyclic systems. Macrolides, characterized by a large lactone ring, are an important class of antibiotics. The direct synthesis of esters and lactones from S-tert-butyl thioates highlights a relevant transformation for macrolide synthesis. nih.gov While not directly involving tert-butyl (Z)-3-iodoacrylate, this demonstrates the utility of tert-butyl esters in the formation of macrolide precursors. The inspiration for the synthesis of potent macrolide antibiotics like solithromycin (B1681048) came from erythromycin-derived ketolides. units.it

Furthermore, the development of copper-catalyzed multicomponent reactions using (Z)-3-iodoacrylic acids, terminal alkynes, and primary amines provides a straightforward route to 5-hydroxy-1H-pyrrol-2(5H)-ones. researchgate.net These five-membered heterocyclic compounds are valuable building blocks and are found in various natural products and pharmaceutical molecules. researchgate.net This methodology has been extended to prepare indole-containing substrates, leading to the construction of diverse indole/lactam polycyclic derivatives through a "one-pot" procedure that includes an intramolecular Pictet-Spengler reaction. researchgate.net This approach showcases the potential of iodoacrylate derivatives in generating complex, fused heterocyclic systems.

Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates, e.g., Selinexor

A significant application of iodoacrylate derivatives is in the synthesis of the pharmaceutical agent Selinexor. mdpi.comnewdrugapprovals.orggoogle.com Selinexor is a first-in-class selective inhibitor of nuclear export (SINE) used in the treatment of certain cancers. google.com The synthesis of Selinexor involves the reaction of a substituted 1H-1,2,4-triazole with an iodoacrylate ester. newdrugapprovals.org

In one synthetic route, 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole is reacted with isopropyl (Z)-3-iodoacrylate in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). newdrugapprovals.org Another described process utilizes (Z)-Methyl 3-iodoacrylate, which is reacted with the triazole derivative in acetonitrile. google.com The resulting acrylate (B77674) intermediate is then further elaborated to yield Selinexor. mdpi.comresearchgate.net The use of iodoacrylates in this context demonstrates their importance as key intermediates in the production of modern pharmaceuticals.

Precursors for Polymer and Material Science Applications

Tert-butyl acrylate (TBA) is a valuable monomer in polymer science due to its ability to form homopolymers and copolymers with a wide range of other monomers. basf.comunivarsolutions.com These polymers find applications in coatings, adhesives, and finishes. nih.gov The bulky tert-butyl group imparts desirable properties to the resulting polymers, such as chemical resistance, hydrophobicity, weatherability, hardness, and scratch resistance. basf.comunivarsolutions.com

While the direct use of tert-butyl (Z)-3-iodoacrylate in polymerization is less common, its derivatives, vinyl ethers, and N-vinyl amines, are important in the polymer industry. nih.gov Furthermore, the development of novel monomers derived from tert-butyl acrylate, such as a di-tert-butyl acrylate monomer, allows for the synthesis of poly(acrylic acid) with a higher density of carboxylic acid groups, which is beneficial for applications like dispersing agents and adsorbents. pusan.ac.kr The controlled radical polymerization of such monomers enables the creation of well-defined polymer architectures. pusan.ac.kr The development of ring-expansion RAFT polymerization of tert-butyl acrylate also provides a facile route to cyclic polymers. mdpi.com

Formation of Functionally Substituted Vinyl Ethers and N-Vinyl Amines

Tert-butyl (Z)-3-iodoacrylate and its ethyl analog are effective precursors for the stereospecific synthesis of functionally substituted vinyl ethers and N-vinyl amines. nih.gov These compounds are valuable intermediates in organic synthesis and as monomers for the polymer industry. nih.govscispace.com

A simple and efficient method for this transformation involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. nih.govresearchgate.netacs.org The reaction of ethyl (Z)-3-iodoacrylate with various phenols or N-heterocycles in the presence of DABCO proceeds in a stereospecific manner to afford the corresponding (Z)-vinyl ethers and (Z)-N-vinyl amines in high yields. nih.govscispace.com This method avoids the use of metal catalysts, which can sometimes lead to undesired side reactions or isomerization. nih.gov The resulting vinyl ethers and N-vinyl amines are useful in a variety of chemical reactions and as building blocks for more complex molecules. nih.gov

Computational Chemistry and Advanced Spectroscopic Investigations of Tert Butyl Z 3 Iodoacrylate

Theoretical Studies on Reaction Mechanisms and Selectivity

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of chemical reactions. For a molecule like tert-Butyl(Z)-3-iodoacrylate, these methods can elucidate reaction pathways, predict selectivity, and explain experimental observations at a molecular level.

While specific, published DFT studies focusing exclusively on this compound are not abundant, the principles of applying DFT to similar α,β-unsaturated systems and vinyl halides are well-established. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, reaction energies, and activation barriers, thereby clarifying reaction mechanisms.

For reactions involving this compound, such as nucleophilic substitution at the β-carbon, cross-coupling reactions at the C-I bond (e.g., Suzuki, Heck, or Sonogashira couplings), or cycloadditions, DFT calculations would be employed to:

Model Reactant and Product Structures: Optimize the three-dimensional geometries of reactants, intermediates, products, and transition states.

Map Potential Energy Surfaces: Calculate the energy of the system as the reaction progresses, identifying the lowest energy pathway.

Analyze Electronic Properties: Investigate properties like charge distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential to predict reactivity. For instance, the electrophilicity of the β-carbon and the nature of the C-I bond can be scrutinized to understand susceptibility to different types of chemical attack.

In the context of stereoselectivity, DFT can explain why the (Z)-isomer might be formed preferentially in a synthesis or why it might react differently than its (E)-isomer counterpart. Calculations can compare the energies of reaction pathways leading to different stereoisomers, with the lower energy path being the kinetically favored one.

A critical aspect of mechanistic studies is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a key determinant of the reaction rate.

Computational chemists use various algorithms to locate the TS structure for a proposed reaction involving this compound. Once located, a frequency calculation is performed to confirm it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a Heck coupling reaction where a palladium catalyst inserts into the C-I bond of this compound, DFT would be used to:

Calculate the energy barrier for the oxidative addition step.

Model the subsequent steps of migratory insertion and reductive elimination.

Compare the energy profiles for different ligands on the palladium catalyst to predict which would be most effective.

By computing and comparing the energy barriers for competing reaction pathways, researchers can predict the major product, understand regioselectivity and stereoselectivity, and design more efficient and selective synthetic routes.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and purity assessment of chemical compounds. For this compound, a combination of NMR, MS, and IR spectroscopy provides a complete picture of its molecular architecture.

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution, including its stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the key signals would be:

A singlet for the nine equivalent protons of the tert-butyl group.

Two doublets for the two vinylic protons on the C=C double bond.

The crucial piece of information for stereochemical assignment is the coupling constant (J-value) between the two vinylic protons. For the (Z)-isomer (cis arrangement), the coupling constant is typically in the range of 6–14 Hz. magritek.com In contrast, the (E)-isomer (trans arrangement) would show a larger coupling constant, usually between 11–18 Hz. magritek.com This difference allows for unambiguous confirmation of the Z-geometry.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this molecule, one would expect to see signals corresponding to:

The carbonyl carbon of the ester group.

The two vinylic carbons (Cα and Cβ).

The quaternary carbon of the tert-butyl group.

The methyl carbons of the tert-butyl group.

The chemical shifts of the vinylic carbons are also influenced by the stereochemistry and the presence of the electronegative iodine atom.

| Technique | Assignment | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | -C(CH₃)₃ | ~1.5 | Singlet, 9H |

| =CH-CO₂ | ~6.5 - 7.0 | Doublet, 1H | |

| =CH-I | ~7.0 - 7.5 | Doublet, 1H, J ≈ 6-14 Hz (confirms Z-stereochemistry) | |

| ¹³C NMR | -C(CH₃)₃ | ~28 | |

| -C(CH₃)₃ | ~81 | Quaternary carbon | |

| =CH-I | ~85 - 95 | Carbon bearing iodine | |

| =CH-CO₂ | ~135 - 145 | ||

| C=O | ~164 | Carbonyl carbon |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

For this compound (Molecular Formula: C₇H₁₁IO₂, Molecular Weight: 254.07 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z 254. spectrabase.com The high-resolution mass spectrum would provide the exact mass (253.980375 g/mol ), confirming the elemental composition. spectrabase.com

Electron impact (EI) ionization typically induces fragmentation of the molecular ion. Common fragmentation pathways for this molecule would include:

Loss of a tert-butyl radical: A prominent peak at m/z 197 ([M - 57]⁺), resulting from the cleavage of the ester-oxygen bond to lose •C(CH₃)₃.

Loss of isobutylene (B52900): A peak at m/z 198 ([M - 56]⁺) via a rearrangement process.

Formation of the tert-butyl cation: A characteristic and often strong peak at m/z 57 ([C₄H₉]⁺), which is very stable. libretexts.org

Loss of iodine: Cleavage of the weak C-I bond could lead to a fragment at m/z 127 ([M - I]⁺). The iodine atom itself may be detected at m/z 127. docbrown.info

| m/z Value | Proposed Fragment Ion | Identity |

|---|---|---|

| 254 | [C₇H₁₁IO₂]⁺ | Molecular Ion (M⁺) |

| 198 | [C₃H₃IO₂]⁺ | Loss of isobutylene (C₄H₈) |

| 197 | [C₃H₂IO₂]⁺ | Loss of tert-butyl radical (•C₄H₉) |

| 127 | [I]⁺ | Iodine cation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (often a base peak) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups:

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1715-1730 cm⁻¹. orgchemboulder.com The conjugation with the C=C double bond lowers the frequency compared to a saturated ester (which appears around 1735-1750 cm⁻¹). orgchemboulder.comorgchemboulder.com

C=C Stretch (Alkene): A medium-intensity absorption around 1620-1640 cm⁻¹.

C-O Stretch (Ester): Strong absorptions in the fingerprint region, typically appearing as two bands between 1300-1000 cm⁻¹. orgchemboulder.com

=C-H Stretch (Vinylic): A peak just above 3000 cm⁻¹.

C-H Stretch (Alkyl): Strong absorptions just below 3000 cm⁻¹, corresponding to the tert-butyl group.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Vinylic (=C-H) | 3020 - 3100 | Medium |

| C-H Stretch | Alkyl (sp³) | 2850 - 2980 | Strong |

| C=O Stretch | α,β-Unsaturated Ester | 1715 - 1730 | Strong, Sharp |

| C=C Stretch | Alkene | 1620 - 1640 | Medium |

| C-O Stretch | Ester | 1150 - 1250 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound

Extensive searches for crystallographic data on this compound did not yield any specific studies that have utilized X-ray crystallography to determine its absolute stereochemistry and conformation. While X-ray crystallography is a definitive method for elucidating the three-dimensional structure of molecules, including their absolute configuration and preferred solid-state conformation, no published crystal structure for this particular compound appears to be available in the public domain.

Therefore, a detailed analysis of its crystal packing, bond lengths, bond angles, and torsional angles, which would typically be included in this section, cannot be provided at this time. Further experimental work involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be required to furnish these insights.

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Catalytic Systems for (Z)-3-Iodoacrylate Transformations

The transformation of (Z)-3-iodoacrylates, including the tert-butyl ester, traditionally relies on transition-metal catalysis, particularly palladium-based systems. While effective, concerns over cost, metal contamination in final products, and environmental impact are driving research towards more sustainable alternatives.

Future research is focused on several key areas:

Single-Atom Catalysis (SACs): SACs represent a frontier in heterogeneous catalysis, offering maximum atom efficiency and unique reactivity. hes-so.ch Developing SACs with metals like palladium or copper on sustainable supports (e.g., nanocarbons, metal oxides) could provide highly active and reusable catalysts for cross-coupling reactions of tert-butyl (Z)-3-iodoacrylate. hes-so.ch This approach aims to combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous systems. hes-so.ch

Transition-Metal-Free Couplings: A significant leap towards sustainability is the elimination of transition metals altogether. Recent studies have demonstrated stereoselective borylative couplings of vinyl iodides that proceed without any transition metal catalyst. nih.govresearchgate.net These methods, often involving hydroboration and 1,2-metallate rearrangements, offer a powerful, sustainable route to create new carbon-carbon and carbon-boron bonds from iodoacrylate precursors. nih.govresearchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. Systems using organic dyes or semiconductor materials can be envisioned to activate the carbon-iodine bond of tert-butyl (Z)-3-iodoacrylate for various transformations, such as alkylation, arylation, or polymerization, reducing the reliance on high-temperature conditions. mdpi.com

Gold Catalysis: While gold is a precious metal, its unique catalytic properties are being explored for novel transformations. Gold(I) complexes, activated by hemilabile (P,N) ligands, have been shown to catalyze the hetero-vinylation of alkenols with vinyl iodides, including iodoacrylates, proceeding through a Au(I)/Au(III) redox cycle. nih.gov This opens avenues for reactions that are chemoselective and occur under mild conditions. nih.gov

Aqueous Micellar Catalysis: Performing cross-coupling reactions in water is a primary goal of green chemistry. Using surfactants to create micelles in water can facilitate the reaction of hydrophobic substrates like tert-butyl (Z)-3-iodoacrylate with various partners under mild, room-temperature conditions, as has been demonstrated for related Pd-catalyzed couplings. sigmaaldrich.com

These innovative catalytic strategies are poised to make the transformations of tert-butyl (Z)-3-iodoacrylate more efficient, selective, and environmentally benign.

Chemoenzymatic and Biocatalytic Approaches in (Z)-3-Iodoacrylate Chemistry

Biocatalysis offers unparalleled selectivity under mild, environmentally friendly conditions, making it a highly attractive strategy in modern organic synthesis. The integration of enzymes with traditional chemical methods, known as chemoenzymatic synthesis, is a burgeoning field with significant potential for iodoacrylate chemistry.

Future research directions include:

Enzymatic Halogenation and Dehalogenation: Nature has evolved a diverse array of enzymes that can install and remove halogen atoms. nih.govscispace.com While direct enzymatic iodination of the acrylate (B77674) scaffold is challenging, understanding the mechanisms of dehalogenating enzymes, such as 2-haloacrylate hydratases which add water across the double bond to effect dehalogenation, could inspire novel biocatalytic routes. nih.gov Fe(II)/α-ketoglutarate-dependent halogenases, known for their ability to perform selective C-H activation, could be engineered to act on acrylate precursors. biorxiv.org

Lipase-Mediated Resolutions: Lipases are robust enzymes widely used for the kinetic resolution of racemic mixtures. mdpi.com In a chemoenzymatic approach, a racemic precursor to a functionalized 3-iodoacrylate could be resolved using a lipase-catalyzed esterification or hydrolysis, providing access to enantiomerically pure building blocks. mdpi.com

Biocatalytic Transesterification: Enzymes can be used in non-aqueous media, including organic solvents and supercritical fluids, to catalyze reactions like transesterification. nih.gov This could be applied to tert-butyl (Z)-3-iodoacrylate to exchange the tert-butyl group for other functionalities, potentially under conditions that preserve the sensitive (Z)-geometry and carbon-iodine bond.

The development of bespoke enzymes through directed evolution and protein engineering will be crucial to expanding the scope of biocatalysis to non-natural substrates like tert-butyl (Z)-3-iodoacrylate, enabling the synthesis of complex chiral molecules.

Expanding the Synthetic Scope of tert-Butyl (Z)-3-iodoacrylate to New Molecular Scaffolds

The synthetic utility of a building block is defined by its ability to participate in the construction of diverse and complex molecular architectures. Tert-butyl (Z)-3-iodoacrylate is a prime candidate for expanding the toolkit of synthetic chemists, particularly in the synthesis of natural products and heterocyclic compounds.

Key areas for future exploration are:

Total Synthesis of Natural Products: The synthesis of complex natural products is a primary driver of innovation in organic chemistry. nih.govvdoc.pub The iodoacrylate moiety is a versatile handle for introducing functionality and building carbon skeletons. Its use in the stereoselective synthesis of fragments for macrocycles, polyketides, and alkaloids is an area of significant potential. nih.govuni-mainz.de The ability to perform sequential cross-coupling reactions at the vinyl iodide position allows for the controlled assembly of intricate structures.

Synthesis of Heterocyclic Scaffolds: Heterocycles are core components of many pharmaceuticals and agrochemicals. Tert-butyl (Z)-3-iodoacrylate can serve as a precursor to a wide range of heterocyclic systems. For example, gold-catalyzed intramolecular hetero-vinylation reactions have been used to synthesize functionalized tetrahydrofurans, tetrahydropyrans, and pyrrolidines. nih.gov Furthermore, the acrylate moiety can participate in cycloaddition reactions or serve as a Michael acceptor, while the vinyl iodide can be used for cyclization via transition-metal-catalyzed C-N or C-O bond formation, leading to scaffolds like 1,2,3-triazoles or other nitrogen-containing rings. nih.gov

The table below illustrates potential transformations of tert-butyl (Z)-3-iodoacrylate to generate valuable molecular scaffolds.

| Starting Material | Reaction Type | Resulting Scaffold | Potential Application |

| tert-Butyl (Z)-3-iodoacrylate | Palladium-catalyzed C-N coupling / Cyclization | Nitrogen Heterocycles (e.g., Pyridinones) | Medicinal Chemistry |

| tert-Butyl (Z)-3-iodoacrylate | Gold-catalyzed Intramolecular Oxy-vinylation | Oxygen Heterocycles (e.g., Tetrahydrofurans) | Natural Product Synthesis |

| tert-Butyl (Z)-3-iodoacrylate | [3+2] Cycloaddition with Azides | Triazoles | Materials Science, Medicinal Chemistry |

| tert-Butyl (Z)-3-iodoacrylate | Suzuki/Stille Coupling & Michael Addition Cascade | Complex Acyclic Chains | Fragment-based Drug Discovery |

Advanced Mechanistic Insights through Integrated Experimental and Computational Methodologies

A deep understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. The synergy between experimental kinetics, in-situ reaction monitoring, and high-level computational chemistry provides unprecedented insight into the intricate pathways of chemical reactions.

For tert-butyl (Z)-3-iodoacrylate, this integrated approach can address several key questions:

Understanding Reaction Pathways: Computational quantum chemistry, particularly Density Functional Theory (DFT), can be used to map the potential energy surfaces of reactions involving iodoacrylates. upenn.eduresearchgate.net This allows for the elucidation of detailed reaction mechanisms, including the structures of transition states and intermediates in, for example, transition-metal-free borylative couplings or gold-catalyzed vinylations. nih.govnih.gov Such studies can explain observed stereochemical outcomes and regioselectivity.

Catalyst Design and Optimization: DFT is a powerful tool for rational catalyst design. purdue.educhemrxiv.org By calculating the binding energies of reactants and the energy barriers for key elementary steps, researchers can predict the activity of different catalyst-ligand combinations. This can accelerate the discovery of more efficient catalysts for cross-coupling reactions involving tert-butyl (Z)-3-iodoacrylate, moving beyond simple trial-and-error screening.

Predicting Reactivity: Computational models can predict the reactivity of acrylates under various conditions. mdpi.com For instance, the mechanisms of thermal or radical-initiated polymerization of acrylates have been extensively studied computationally. upenn.eduacs.orgacs.org These models can be adapted to understand how the iodo-substituent and the (Z)-geometry influence the polymerization behavior of tert-butyl (Z)-3-iodoacrylate and its propensity for side reactions.

By combining computational predictions with rigorous experimental validation, a comprehensive picture of the reactivity of tert-butyl (Z)-3-iodoacrylate can be developed, enabling more precise control over its chemical transformations.

Applications in Advanced Materials and Supramolecular Chemistry

The unique combination of a polymerizable acrylate backbone and a synthetically versatile carbon-iodine bond makes tert-butyl (Z)-3-iodoacrylate an attractive monomer for the creation of advanced functional materials.

Future research is likely to focus on:

Functional Polymers: The polymerization of tert-butyl (Z)-3-iodoacrylate would yield poly(tert-butyl (Z)-3-iodoacrylate). The pendant iodo-vinyl group offers a powerful platform for post-polymerization modification. This allows for the synthesis of well-defined polymer backbones whose side chains can be subsequently functionalized via cross-coupling, substitution, or other reactions. This approach enables the creation of polymers with tailored properties for applications such as:

Coatings and Adhesives: Incorporating functional groups can enhance adhesion, chemical resistance, or weatherability. basf.com

Lithography: Polymers like poly(tert-butyl acrylate) are used as photoresists; the iodo-functionalized version could offer new routes for patterning and surface modification. utwente.nl

Supramolecular Assembly: Supramolecular chemistry involves the organization of molecules through non-covalent interactions. nih.gov Tert-butyl (Z)-3-iodoacrylate can be used to synthesize monomers or polymers containing recognition motifs (e.g., hydrogen-bonding units, host-guest systems). proquest.com The resulting materials could form self-healing hydrogels, responsive materials, or ordered nanostructures. core.ac.uknih.gov The iodine atom itself could potentially participate in halogen bonding, a directional non-covalent interaction, to guide the self-assembly process.

Block Copolymers: Using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), tert-butyl (Z)-3-iodoacrylate could be incorporated into block copolymers. researchgate.net For example, a block of poly(tert-butyl (Z)-3-iodoacrylate) could be combined with a hydrophilic block to create amphiphilic structures that self-assemble in solution into micelles or vesicles, with potential applications in drug delivery or nanotechnology.

The data table below summarizes the potential of this monomer in materials science.

| Material Type | Synthetic Strategy | Key Feature | Potential Application |

| Functional Homopolymer | Radical Polymerization & Post-Polymerization Modification | Tunable side-chain functionality | Smart coatings, functional surfaces |

| Block Copolymers | Controlled Radical Polymerization (e.g., ATRP) | Self-assembly into nanostructures | Drug delivery, nanolithography |

| Supramolecular Polymers | Incorporation of recognition motifs | Reversible bonds, stimuli-responsive behavior | Self-healing materials, injectable hydrogels |

| Cross-linked Networks | Copolymerization with diacrylates | Enhanced mechanical and thermal properties | High-performance elastomers, resins |

By leveraging its dual functionality, researchers can design a new generation of smart and functional materials based on the tert-butyl (Z)-3-iodoacrylate scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.